molecular formula C19H19ClFNO2 B5572816 [2-chloro-5-fluoro-4-(4-morpholinyl)phenyl](3,4-dimethylphenyl)methanone

[2-chloro-5-fluoro-4-(4-morpholinyl)phenyl](3,4-dimethylphenyl)methanone

Cat. No. B5572816
M. Wt: 347.8 g/mol
InChI Key: BDXUIWKSRMWOJN-UHFFFAOYSA-N
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Description

The chemical compound "2-chloro-5-fluoro-4-(4-morpholinyl)phenylmethanone" represents a complex molecule with potential applications in various fields of chemistry and materials science. This analysis draws upon scientific research to explore its synthesis, molecular structure, chemical reactions, properties, and both physical and chemical properties. The focus is on presenting the information in a manner accessible to a broad audience, without delving into drug use, dosage, or side effects.

Synthesis Analysis

The synthesis of related compounds typically involves condensation reactions, amination, and cyclization processes. For example, the synthesis of 3-Amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone was achieved through condensation of 3-fluorobenzoic acid with 4-morpholino-1H-indazol-3-amine, prepared from 2,6-difluorobenzonitrile through amination with morpholine and cyclization with hydrazine hydrate (Zhi-hua Tang & W. Fu, 2018). This example demonstrates the complexity and precision required in synthesizing compounds with specific functional groups and molecular structures.

Molecular Structure Analysis

Molecular structure determination often employs techniques such as X-ray diffraction. The crystal structure of compounds similar to our molecule of interest has been elucidated, revealing insights into their molecular geometry and confirming the presence of specific functional groups (S. Prasad et al., 2018). Such studies are crucial for understanding the 3D arrangement of atoms within a molecule, impacting its reactivity and properties.

Chemical Reactions and Properties

Chemical reactions involving our compound likely include interactions with various reagents and conditions that lead to changes in its molecular structure. Research on similar molecules has shown that they can undergo various chemical transformations, including halogenation, alkylation, and cyclization, to produce new compounds with distinct properties (P. Huang et al., 2021).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystal structure are determined through experimental studies. For instance, the crystal structure analysis provides valuable information about the compound's solid-state geometry, which can influence its solubility and melting point (H. Hassanain et al., 2023).

Chemical Properties Analysis

The chemical properties, including reactivity with different chemicals, stability under various conditions, and potential for forming derivatives, are essential for understanding the applications and limitations of the compound. Research into similar compounds' synthesis and characterization provides insights into these aspects, offering a basis for predicting the behavior of our molecule under different chemical reactions and conditions (V. Moskvina et al., 2015).

Scientific Research Applications

Antitumor Activity

Compounds with structures similar to the target molecule have been synthesized and evaluated for their antitumor activities. For instance, derivatives involving morpholinyl and phenyl groups have shown distinct inhibition on the proliferation of cancer cell lines such as A549, BGC-823, and HepG-2 (Zhi-hua Tang & W. Fu, 2018). This suggests the potential of the target compound for research in anticancer drug development.

Clathrate Formation and Molecular Interaction

The role of aromatic rings in clathrate formation, involving edge-to-face interactions between aromatic rings, has been explored. Such studies highlight the significance of molecular structures in the formation of inclusion complexes, which could be relevant for understanding the molecular interactions and solid-state chemistry of the target compound (Masashi Eto et al., 2011).

Antioxidant Properties

Research on diphenylmethane derivatives, including those with bromophenols, has demonstrated effective antioxidant power in various in vitro assays. This suggests the potential of the target compound for exploration in studies focused on oxidative stress and related diseases (H. T. Balaydın et al., 2010).

Imaging Applications in Parkinson’s Disease

The synthesis of specific derivatives for imaging LRRK2 enzyme in Parkinson’s disease using PET scans highlights the utility of such compounds in neurodegenerative disease research (Min Wang et al., 2017). This indicates the potential application of the target compound in the development of diagnostic tools for neurological conditions.

properties

IUPAC Name

(2-chloro-5-fluoro-4-morpholin-4-ylphenyl)-(3,4-dimethylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClFNO2/c1-12-3-4-14(9-13(12)2)19(23)15-10-17(21)18(11-16(15)20)22-5-7-24-8-6-22/h3-4,9-11H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDXUIWKSRMWOJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2=CC(=C(C=C2Cl)N3CCOCC3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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